Chlorhydrate de trihexyphénidyl

Vue d'ensemble

Description

Le chlorhydrate de trihexyphénidyl est un médicament antispasmodique synthétique principalement utilisé pour traiter les symptômes de la maladie de Parkinson et les réactions extrapyramidales induites par les médicaments. Il appartient à la classe des agents antimuscariniques et est connu pour sa capacité à soulager la rigidité, les tremblements, les spasmes et le manque de contrôle musculaire .

Applications De Recherche Scientifique

Le chlorhydrate de trihexyphénidyl a un large éventail d'applications en recherche scientifique :

Biologie : Il sert d'outil pour étudier les effets des agents antimuscariniques sur les systèmes biologiques.

Médecine : Sa principale application est le traitement de la maladie de Parkinson et des symptômes extrapyramidaux induits par les médicaments.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antispasmodiques.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un antagoniste non sélectif des récepteurs muscariniques de l'acétylcholine. Il se lie avec une affinité plus élevée au sous-type M1 des récepteurs muscariniques, principalement situés dans le système nerveux central. En inhibant l'action de l'acétylcholine, il contribue à rétablir l'équilibre entre l'acétylcholine et la dopamine dans le cerveau, soulageant ainsi les symptômes de la maladie de Parkinson .

Composés similaires :

Benzotropine : Un autre agent antimuscarinique utilisé pour traiter la maladie de Parkinson et les symptômes extrapyramidaux.

Diphénhydramine : Un antihistaminique ayant des propriétés antimuscariniques, également utilisé pour soulager certains symptômes de la maladie de Parkinson.

Comparaison :

This compound vs. benzotropine : Les deux sont utilisés pour gérer les symptômes de la maladie de Parkinson, mais le this compound a une affinité plus élevée pour les récepteurs muscariniques centraux, le rendant plus efficace dans certains cas.

This compound vs. diphénhydramine : Bien que les deux aient des effets antimuscariniques, la diphénhydramine est principalement un antihistaminique et est moins puissante dans le traitement des symptômes de la maladie de Parkinson par rapport au this compound.

Le this compound se distingue par son action spécifique sur les récepteurs muscariniques centraux, ce qui en fait un médicament précieux dans la prise en charge de la maladie de Parkinson et des affections associées.

Mécanisme D'action

Target of Action

Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly located in the central nervous system, particularly in the cerebral cortex .

Mode of Action

Trihexyphenidyl hydrochloride exerts a direct inhibitory effect on the parasympathetic nervous system . It interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and blocking their activity . This leads to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . Additionally, it has been suggested that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Biochemical Pathways

The primary biochemical pathway affected by trihexyphenidyl is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, trihexyphenidyl disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . This results in a variety of downstream effects, including a reduction in muscle rigidity and tremors .

Pharmacokinetics

Trihexyphenidyl is rapidly and well absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 1.3 hours . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life of trihexyphenidyl is approximately 33 hours .

Result of Action

The primary result of trihexyphenidyl’s action is a reduction in the symptoms of parkinsonism and drug-induced extrapyramidal disorders . It reduces the frequency and duration of oculogyric crises as well as of dyskinetic movements and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .

Action Environment

The action of trihexyphenidyl can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, overall health status, and the presence of other medications . .

Analyse Biochimique

Biochemical Properties

Trihexyphenidyl hydrochloride exerts a direct inhibitory effect upon the parasympathetic nervous system . It is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that Trihexyphenidyl hydrochloride demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .

Cellular Effects

Trihexyphenidyl hydrochloride causes agitation, confusion, and hallucinations due to its effects on the central nervous system . It also has a relaxing effect on smooth musculature, exerted both directly upon the muscle tissue . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .

Molecular Mechanism

The molecular mechanism of Trihexyphenidyl hydrochloride involves its binding to muscarinic acetylcholine receptors, particularly the M1 subtype . It may also modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on the central nervous system, leading to various neurological effects .

Dosage Effects in Animal Models

The mean oral LD50 of Trihexyphenidyl hydrochloride has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .

Metabolic Pathways

It is likely not heavily metabolized .

Transport and Distribution

Trihexyphenidyl hydrochloride is absorbed from the gastrointestinal tract . It reaches a C max of 7.2 ng/mL, with a T max of 1.3 hours, and an AUC of 201 ng*h/mL .

Subcellular Localization

Given its mechanism of action, it is likely to be found in areas of the cell where muscarinic acetylcholine receptors are present, such as the cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate de trihexyphénidyl implique plusieurs étapes. Initialement, le chlorhydrate de propiophénone pipéridyle intermédiaire est synthétisé. Cet intermédiaire est ensuite soumis à une réaction de Grignard en utilisant un réactif de Grignard, généralement en présence d'un solvant comme l'éther tert-butylique de méthyle, qui remplace l'éther diéthylique traditionnellement utilisé en raison de problèmes de sécurité .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du this compound suit un cheminement similaire mais à plus grande échelle. Le processus implique la préparation de l'intermédiaire, suivie de sa conversion en produit brut, qui est ensuite affiné pour obtenir le produit final. L'utilisation de solvants plus sûrs et de conditions réactionnelles optimisées garantit l'efficacité et la sécurité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de trihexyphénidyl subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels dans la molécule .

Comparaison Avec Des Composés Similaires

Benztropine: Another antimuscarinic agent used to treat Parkinson’s disease and extrapyramidal symptoms.

Diphenhydramine: An antihistamine with antimuscarinic properties, also used to relieve some symptoms of Parkinson’s disease.

Comparison:

Trihexyphenidyl Hydrochloride vs. Benztropine: Both are used to manage Parkinson’s disease symptoms, but Trihexyphenidyl Hydrochloride has a higher affinity for central muscarinic receptors, making it more effective in certain cases.

Trihexyphenidyl Hydrochloride vs. Diphenhydramine: While both have antimuscarinic effects, Diphenhydramine is primarily an antihistamine and is less potent in treating Parkinson’s disease symptoms compared to Trihexyphenidyl Hydrochloride.

Trihexyphenidyl Hydrochloride stands out due to its specific action on central muscarinic receptors, making it a valuable drug in the management of Parkinson’s disease and related conditions.

Propriétés

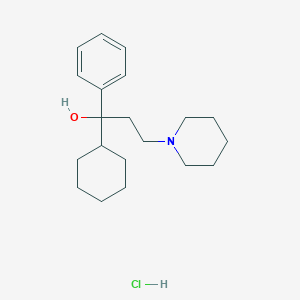

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

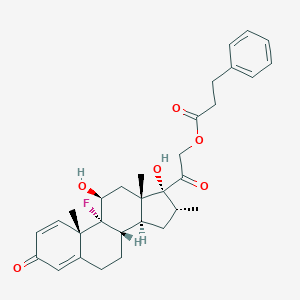

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)